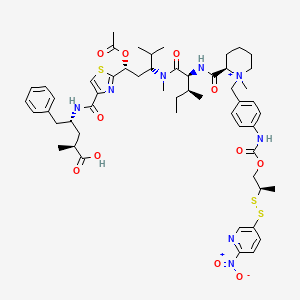
Nitro-PDS-Tubulysin M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitro-PDS-Tubulysin M is a synthetic compound that serves as a drug-linker conjugate for antibody-drug conjugates (ADC). It combines the potent tubulin polymerization inhibitor Tubulysin M with the ADC linker Nitro-PDS. This compound exhibits significant antitumor activity and is primarily used in scientific research for its cytotoxic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nitro-PDS-Tubulysin M involves the conjugation of Tubulysin M with the Nitro-PDS linker. Tubulysin M is a highly cytotoxic peptide that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. The Nitro-PDS linker facilitates the targeted delivery of Tubulysin M to specific cells .
The synthetic route typically involves:
Activation of the Nitro-PDS linker: The linker is activated to form a reactive intermediate.
Conjugation with Tubulysin M: The activated linker is then conjugated with Tubulysin M under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale synthesis of Tubulysin M: This involves the chemical synthesis of Tubulysin M using established protocols.
Bulk preparation of Nitro-PDS linker: The linker is prepared in bulk quantities.
Conjugation process: The large-scale conjugation of Tubulysin M with the Nitro-PDS linker is carried out under optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Nitro-PDS-Tubulysin M undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group.
Reduction: Reduction reactions can occur, especially at the nitro group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the reactive sites of the linker
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions
Major Products
The major products formed from these reactions include:
Oxidation products: Oxidized derivatives of this compound.
Reduction products: Reduced forms of the compound, particularly amine derivatives.
Substitution products: Substituted derivatives where the reactive sites of the linker are modified
Applications De Recherche Scientifique
Nitro-PDS-Tubulysin M has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying drug-linker conjugates and their chemical properties.
Biology: Employed in cell biology research to study the effects of tubulin polymerization inhibition on cell cycle and apoptosis.
Medicine: Investigated for its potential use in targeted cancer therapies due to its potent cytotoxic activity.
Industry: Utilized in the development of new ADCs for therapeutic applications
Mécanisme D'action
Nitro-PDS-Tubulysin M exerts its effects by inhibiting tubulin polymerization, which is essential for cell division. The compound binds to tubulin, preventing its polymerization into microtubules, leading to cell cycle arrest and apoptosis. The Nitro-PDS linker facilitates the targeted delivery of Tubulysin M to specific cells, enhancing its therapeutic efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Auristatin: Another potent tubulin polymerization inhibitor used in ADCs.
Camptothecins: Topoisomerase inhibitors used in cancer therapy.
Daunorubicins/Doxorubicins: Anthracycline antibiotics used in chemotherapy.
Duocarmycins: DNA alkylating agents used in ADCs.
Maytansinoids: Microtubule inhibitors used in ADCs
Uniqueness
Nitro-PDS-Tubulysin M is unique due to its combination of the highly potent Tubulysin M with the Nitro-PDS linker, which enhances its targeted delivery and therapeutic efficacy. This combination allows for the selective targeting of cancer cells, reducing off-target effects and improving the therapeutic index .
Propriétés
Formule moléculaire |
C54H73N8O11S3+ |
|---|---|
Poids moléculaire |
1106.4 g/mol |
Nom IUPAC |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[methyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methyl-1-[[4-[[(2R)-2-[(6-nitropyridin-3-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]piperidin-1-ium-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid |
InChI |
InChI=1S/C54H72N8O11S3/c1-10-34(4)48(52(66)60(8)44(33(2)3)28-46(73-37(7)63)51-58-43(32-74-51)49(64)56-41(26-35(5)53(67)68)27-38-16-12-11-13-17-38)59-50(65)45-18-14-15-25-62(45,9)30-39-19-21-40(22-20-39)57-54(69)72-31-36(6)75-76-42-23-24-47(55-29-42)61(70)71/h11-13,16-17,19-24,29,32-36,41,44-46,48H,10,14-15,18,25-28,30-31H2,1-9H3,(H3-,56,57,59,64,65,67,68,69)/p+1/t34-,35-,36+,41+,44+,45+,46+,48-,62?/m0/s1 |
Clé InChI |
FVZABGIKJSSIQM-KDOZOHQXSA-O |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCC[N+]3(C)CC4=CC=C(C=C4)NC(=O)OC[C@@H](C)SSC5=CN=C(C=C5)[N+](=O)[O-] |
SMILES canonique |
CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCC[N+]3(C)CC4=CC=C(C=C4)NC(=O)OCC(C)SSC5=CN=C(C=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



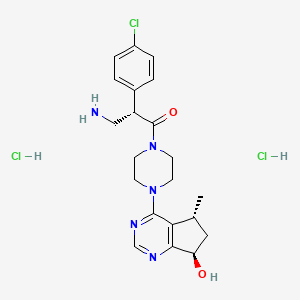
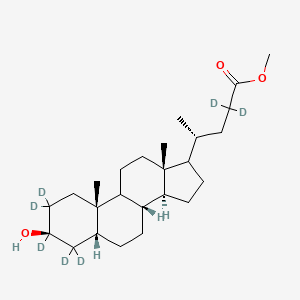
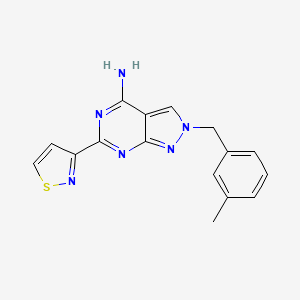
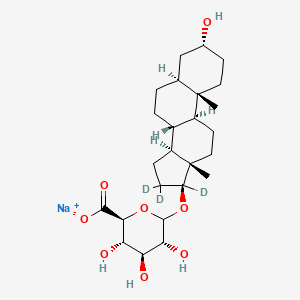


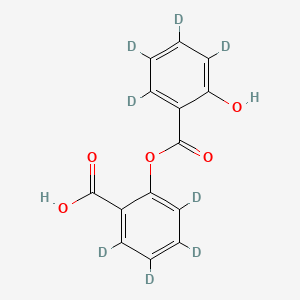
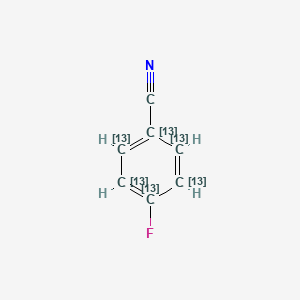

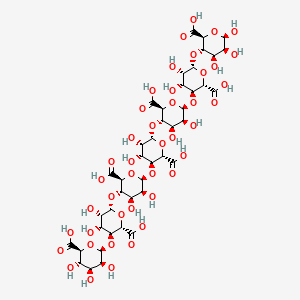
![N-[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]-4-[[(2R)-4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)benzenesulfonamide](/img/structure/B12422564.png)
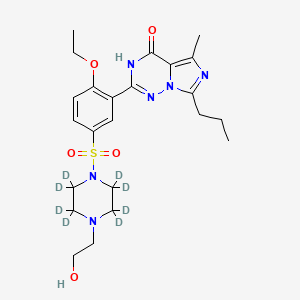
![4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one](/img/structure/B12422577.png)
